Diethyl 2,6-dihydroxypyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 2,6-dihydroxypyridine-3,5-dicarboxylate is an organic compound with the molecular formula C11H13NO6 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,6-dihydroxypyridine-3,5-dicarboxylate can be synthesized through the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction typically involves heating the reactants under controlled conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reactants.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dihydroxypyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide are commonly used oxidizing agents.
Reduction: Hydrogen gas or other reducing agents can be used under controlled conditions.
Substitution: Various reagents, such as alkyl halides, can be used to substitute the hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different pyridine derivatives, while substitution reactions can yield a variety of substituted pyridines.
Scientific Research Applications
Diethyl 2,6-dihydroxypyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dihydroxypyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A similar compound with methyl groups instead of hydroxyl groups.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another derivative with different substituents.
Uniqueness
Diethyl 2,6-dihydroxypyridine-3,5-dicarboxylate is unique due to the presence of hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
diethyl 2-hydroxy-6-oxo-1H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-3-17-10(15)6-5-7(11(16)18-4-2)9(14)12-8(6)13/h5H,3-4H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJGTPMGIKWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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